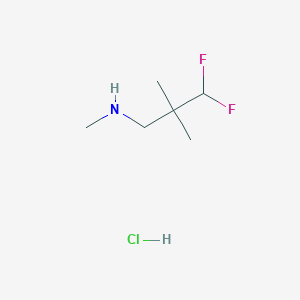
3,3-ジメチル-4-(4-(トリフルオロメチル)フェニル)ピロリジン
概要
説明
“3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine” is a compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . This compound is available for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine” is characterized by a pyrrolidine ring, a five-membered nitrogen heterocycle . The pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Chemical Reactions Analysis
While specific chemical reactions involving “3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine” are not available, it’s worth noting that trifluoromethylpyridines and their derivatives have been synthesized and applied in the agrochemical and pharmaceutical industries .
科学的研究の応用
創薬と開発
この化合物の中心構造であるピロリジン環は、医薬品化学において汎用性の高い骨格です。 ファーマコフォア空間を効率的に探索し、立体化学に寄与し、3次元的なカバレッジを高める能力があるため、生物活性化合物の創出に広く用いられています 。この化合物は、特に炭素の立体異性体により、エナンチオ選択的タンパク質への異なる結合様式につながるため、さまざまな生物学的プロファイルを有する新しい薬物候補のデザインに利用できます。
薬理活性増強
この化合物に存在するトリフルオロメチル基 (-CF3) は、薬理活性を高めることが知られています。 これは、FDA承認薬剤によく見られる特徴であり、薬効に貢献しています 。3,3-ジメチル-4-(4-(トリフルオロメチル)フェニル)ピロリジンにおけるこの基の存在は、活性プロファイルを改善した新しい薬物を開発するために利用できる可能性があります。
薬物分子における構造的多様性
ピロリジン環の飽和特性により、薬物分子における構造的多様性が向上します。 この多様性は、ユニークな生物活性を有する化合物の開発に不可欠であり、薬物耐性の克服に役立ちます .
ADME/Tox プロファイルへの影響
ピロリジン環やトリフルオロメチル基などのヘテロ原子フラグメントの導入により、物理化学的パラメータが変化し、薬物候補の ADME/Tox (吸収、分布、代謝、排泄/毒性) プロファイルが改善される可能性があります 。この化合物は、これらの効果を研究し、薬物の特性を最適化するために使用できます。
エナンチオ選択的結合研究
ピロリジン環の立体異性体により、3,3-ジメチル-4-(4-(トリフルオロメチル)フェニル)ピロリジンは、タンパク質へのエナンチオ選択的結合を研究するために使用できます。 これは、薬物候補の薬力学を理解し、より標的を絞った治療法を開発するために重要です .
作用機序
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
Without specific information on “3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine”, it’s challenging to describe its exact mode of action. Pyrrolidine derivatives have been shown to interact with their targets in a way that depends on the spatial orientation of substituents and the different binding mode to enantioselective proteins .
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been found to possess various biological activities, affecting a broad range of biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have been found to exhibit a wide range of biological activities .
Action Environment
The steric factors and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
実験室実験の利点と制限
One of the major advantages of using 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine in laboratory experiments is its solubility in organic solvents. This makes it easier to use in a variety of experiments, as it can be easily dissolved in the required solvent. In addition, 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine is a relatively stable compound, which makes it suitable for use in long-term experiments. However, one of the major limitations of using 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine is its potential adverse effects on enzymes and other proteins. This can lead to unexpected results in certain experiments and should be taken into consideration before using 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine.
将来の方向性
There are a number of potential future directions for the use of 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine in scientific research. One potential direction is the further study of its potential biochemical and physiological effects. As mentioned previously, 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine has not been studied extensively for its potential biochemical and physiological effects, and further research in this area could provide valuable insights. Another potential direction is the development of new methods for the synthesis of 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine. This could allow for more efficient production of the compound and potentially lower costs. Finally, further research into the potential applications of 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine could provide new opportunities for the use of the compound in various scientific research applications.
生化学分析
Biochemical Properties
3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in this compound is known to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase . Additionally, the trifluoromethyl group enhances the compound’s binding affinity to certain receptors, making it a potential candidate for drug development .
Cellular Effects
The effects of 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of G-protein coupled receptors (GPCRs), leading to altered intracellular signaling cascades . Furthermore, it can affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . The trifluoromethyl group plays a crucial role in these interactions, enhancing the compound’s stability and binding affinity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products may have different biochemical properties, which can impact the overall outcome of experiments .
Dosage Effects in Animal Models
The effects of 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and reduced anxiety . At high doses, it can cause toxic or adverse effects, including liver damage and neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety . Additionally, it can alter metabolic flux and metabolite levels, impacting cellular energy balance and homeostasis .
Transport and Distribution
The transport and distribution of 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters (OCTs) and distributed to various tissues, including the brain, liver, and kidneys . The compound’s localization and accumulation in these tissues can influence its biological activity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 3,3-Dimethyl-4-(4-(trifluoromethyl)phenyl)pyrrolidine is crucial for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, the compound may localize to the mitochondria, where it can influence cellular respiration and energy production . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic uses.
特性
IUPAC Name |
3,3-dimethyl-4-[4-(trifluoromethyl)phenyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N/c1-12(2)8-17-7-11(12)9-3-5-10(6-4-9)13(14,15)16/h3-6,11,17H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLPYKAEKYUGRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=CC=C(C=C2)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



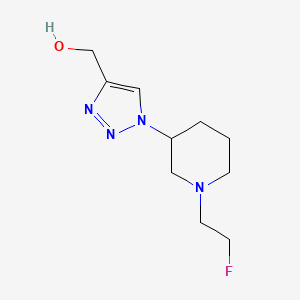
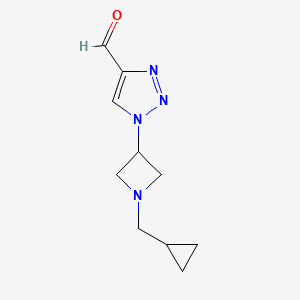
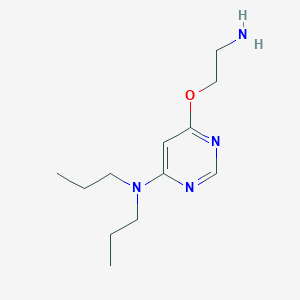

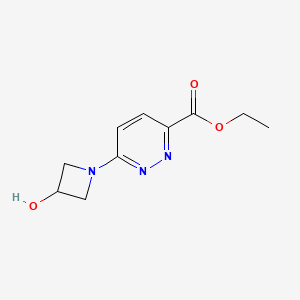
![5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1492536.png)
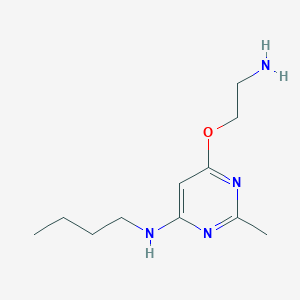

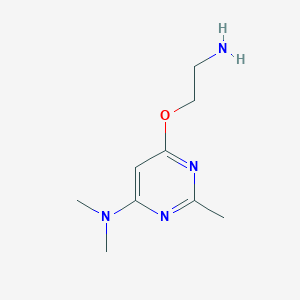


![3,7-Dioxa-10-azaspiro[5.6]dodecane hydrochloride](/img/structure/B1492545.png)
